2-(4-Methoxyphenyl)-4,6-diphenylpyrylium
Overview
Description
The compound “2-(4-Methoxyphenyl)-4,6-diphenylpyrylium” is a pyrylium salt. Pyrylium salts are aromatic organic compounds with a six-membered ring structure, similar to benzene, but with an oxygen atom replacing one of the carbon atoms and carrying a positive charge. The “2-(4-Methoxyphenyl)” part of the name suggests a methoxyphenyl group attached to the second carbon of the pyrylium ring. The “4,6-diphenyl” part suggests phenyl groups attached to the fourth and sixth carbons of the ring .
Molecular Structure Analysis
Again, without specific information, I can only provide a general analysis. Pyrylium salts have a planar, aromatic ring structure. The presence of the methoxyphenyl and phenyl groups would likely add complexity to the structure and could potentially influence the compound’s reactivity .Chemical Reactions Analysis
Pyrylium salts are known to be reactive, particularly towards nucleophiles, due to the positive charge on the oxygen atom. They can undergo reactions such as addition, substitution, and cycloaddition .Scientific Research Applications
Synthesis and Structural Analysis
- A base-catalyzed reaction involving 3,4,5-trimethoxybenzaldehyde and (4-methoxyphenyl)acetonitrile synthesizes a compound closely related to 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium. This synthesis contributes to the construction of bioactive heterocycles, demonstrating the compound's relevance in chemical synthesis (Kavitha et al., 2006).
Optical Properties and Applications
- A study on ultraviolet absorbers in the 2-(2-Hydroxyaryl)-1,3,5-triazine class, including derivatives of 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium, revealed their potential use in fluorescence spectroscopy and X-ray structure analysis. This suggests applications in material sciences and analytical chemistry (Keck et al., 1998).
Photoinitiators and Polymerization
- Research on 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, a compound structurally similar to 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium, shows its efficiency as a photoinitiator for free radical photopolymerization under UV or visible LED irradiation. This indicates potential applications in the development of new materials and technologies in polymer chemistry (Zhang et al., 2014).
Corrosion Inhibition
- A study on analogues of (2Z,4E)-3-hydroxy-1-(2-hydroxyphenyl)-5-phenylpenta-2,4-dien-1-one, which are chemically related to 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium, explored their corrosion inhibition properties. This research highlights potential applications in the field of materials protection and corrosion science (Momin et al., 2016).
Nonlinear Optical Properties
- The nonlinear optical properties of compounds like 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene, which is structurally related to 2-(4-Methoxyphenyl)-4,6-diphenylpyrylium, have been studied. This indicates potential applications in optical devices and materials science (Mostaghni et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-methoxyphenyl)-4,6-diphenylpyrylium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19O2/c1-25-22-14-12-20(13-15-22)24-17-21(18-8-4-2-5-9-18)16-23(26-24)19-10-6-3-7-11-19/h2-17H,1H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIPOZUPFZCZIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19O2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90951673 | |
Record name | 2-(4-Methoxyphenyl)-4,6-diphenylpyran-1-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90951673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-4,6-diphenylpyrylium | |
CAS RN |
2907-13-3 | |
Record name | 2-(4-Methoxyphenyl)-4,6-diphenylpyran-1-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90951673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DIPHENYL-6-(4-METHOXYPHENYL)PYRYLIUM TETRAFLUOROBORATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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